molecular formula C17H18N4O3S B2614962 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL CAS No. 946295-51-8

2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL

Cat. No.: B2614962
CAS No.: 946295-51-8
M. Wt: 358.42
InChI Key: GXPVNUDSDYIHSA-UHFFFAOYSA-N
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Description

2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimidine ring, an oxadiazole ring, and an ethoxyphenyl group

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its potential biological activities, develop methods for its synthesis, and investigate its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

The next step involves the formation of the pyrimidine ring, which can be achieved through condensation reactions involving appropriate amidines and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alkyl halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is unique due to its specific combination of structural elements, including the oxadiazole and pyrimidine rings, as well as the ethoxyphenyl group.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-5-7-13(8-6-11)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPVNUDSDYIHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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